Product packaging for 5-bromo-4-methyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 2514952-93-1)

5-bromo-4-methyl-1H-pyrazol-3-amine

Cat. No.: B2802927
CAS No.: 2514952-93-1
M. Wt: 176.017
InChI Key: FXMRCGDDOZGTQN-UHFFFAOYSA-N
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Description

Foundational Aspects of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazole is a five-membered heterocyclic organic compound containing three carbon atoms and two adjacent nitrogen atoms. britannica.comwikipedia.org First named by German chemist Ludwig Knorr in 1883, the pyrazole ring is aromatic in nature and is considered a key scaffold in medicinal chemistry. slideshare.netorientjchem.org These compounds are synthesized through various methods, most notably the Knorr-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). wikipedia.orgmdpi.com

The pyrazole nucleus is a versatile building block in organic synthesis and is present in numerous compounds with a wide range of biological activities. Pyrazole derivatives have been extensively studied and have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents. globalresearchonline.netmdpi.com Their prevalence in pharmaceuticals, such as the anti-inflammatory drug celecoxib, highlights the significance of this heterocyclic system in drug discovery and development. wikipedia.org

Overview of the Role of Halogenated Pyrazoles in Contemporary Chemical Research

Halogenation is a fundamental transformation in pyrazole chemistry, often serving as the initial step for the synthesis of more complex derivatives. researchgate.net The introduction of a halogen atom, such as bromine, onto the pyrazole ring significantly enhances the compound's utility as a synthetic intermediate. Halogenated pyrazoles are crucial in the fields of medicine, crop protection, and material sciences. researchgate.net

The bromine atom in a brominated pyrazole acts as a versatile functional group. It can be readily substituted by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemimpex.commdpi.com This reactivity allows for the construction of intricate molecular architectures, making halogenated pyrazoles valuable precursors for the synthesis of a diverse array of bioactive molecules and functional materials. chemimpex.com The position of the halogen on the pyrazole ring is critical, as it dictates the regioselectivity of subsequent reactions. While halogenation of unsubstituted pyrazoles typically occurs at the C4 position, strategic substitution allows for halogenation at other positions, expanding the synthetic possibilities. researchgate.net

Specific Research Context and Importance of 5-bromo-4-methyl-1H-pyrazol-3-amine as a Chemical Entity

This compound is a specific substituted pyrazole that combines several key structural features, making it a compound of significant interest in synthetic and medicinal chemistry. Its structure is defined by a pyrazole core functionalized with a bromine atom at the C5 position, a methyl group at the C4 position, and an amino group at the C3 position.

PropertyData
Molecular Formula C₄H₆BrN₃
Molecular Weight 176.01 g/mol
CAS Number 2514952-93-1

Data sourced from ChemScene. chemscene.com

The importance of this compound stems from the strategic placement of its functional groups:

The 3-Amino Group: The presence of an amino group on the pyrazole ring is a common feature in many biologically active compounds. Aminopyrazoles are recognized as privileged structures that can serve as crucial ligands for enzymes and receptors, including various kinases that are important targets in cancer and inflammation research. mdpi.com

The 5-Bromo Group: As a halogen, the bromine atom serves as an essential synthetic handle. It provides a reactive site for further molecular elaboration through cross-coupling reactions, enabling the synthesis of more complex derivatives for structure-activity relationship (SAR) studies in drug discovery. chemimpex.com

The 4-Methyl Group: The methyl group at the C4 position influences the molecule's electronic properties and steric profile. This substitution can affect how the molecule binds to biological targets and can also block the C4 position from undergoing electrophilic substitution, thereby directing other reactions to different sites on the ring.

While direct research on this specific isomer is emerging, the importance of the broader class of bromo-methyl-pyrazol-amines is well-established. For instance, related isomers are used as key intermediates in the synthesis of potent inhibitors of enzymes like phosphatidylinositol-3-kinase (PI3K) and regulators of calcium release-activated calcium (CRAC) channels, which are targets for treating inflammatory conditions. google.com Therefore, this compound represents a valuable and strategically designed building block for the development of novel therapeutic agents and other functional organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrN3 B2802927 5-bromo-4-methyl-1H-pyrazol-3-amine CAS No. 2514952-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-3(5)7-8-4(2)6/h1H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMRCGDDOZGTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the Elucidation of 5 Bromo 4 Methyl 1h Pyrazol 3 Amine

Established Reaction Pathways for the Preparation of 5-bromo-4-methyl-1H-pyrazol-3-amine

While a direct, optimized synthesis for this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established methodologies for structurally similar pyrazoles. The synthesis would likely involve a multi-step sequence, beginning with the formation of a substituted pyrazole (B372694) core, followed by the introduction of the bromo and amino functionalities in a regioselective manner.

Multi-Step Synthetic Sequences from Precursor Molecules

A plausible synthetic route to this compound would commence with the synthesis of a 4-methyl-1H-pyrazol-3-amine precursor. One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine (B178648). beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization to yield the aminopyrazole. beilstein-journals.org

For the target molecule, the synthesis could begin with a suitably substituted β-ketonitrile, which upon reaction with hydrazine, would form the 4-methyl-1H-pyrazol-3-amine intermediate. The subsequent step would be the regioselective bromination of this intermediate. The pyrazole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing substituents. Halogenation of pyrazoles typically occurs at the 4-position unless it is already substituted. researchgate.net Since the 4-position is occupied by a methyl group in the target compound, electrophilic bromination is expected to occur at the 5-position.

An alternative approach could involve the construction of the pyrazole ring with the bromine atom already in place. This could be achieved by using a halogenated precursor in the initial condensation reaction.

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider in the synthesis of this compound include the choice of solvent, temperature, catalyst, and the nature of the brominating agent.

In the initial pyrazole ring formation step, the reaction between the β-ketonitrile and hydrazine is often carried out in a protic solvent such as ethanol (B145695) or acetic acid. The reaction temperature can be varied, with some syntheses proceeding at room temperature while others require refluxing.

For the subsequent bromination step, a variety of brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice for the regioselective bromination of aromatic and heteroaromatic compounds. beilstein-archives.orgmdpi.com The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. The use of a catalyst, such as a Lewis acid or a protic acid, can sometimes enhance the rate and selectivity of the bromination reaction. Careful control of the stoichiometry of the brominating agent is essential to avoid over-bromination and the formation of undesired byproducts.

Comparative Analysis of Synthetic Approaches to Analogous Halogenated Aminopyrazoles

The synthesis of halogenated aminopyrazoles can be achieved through various strategies, each with its own advantages and limitations. A comparative analysis of these approaches provides valuable insights for the development of an efficient synthesis of this compound.

Pyrazole Ring Formation Strategies Employing Diverse Reactants

The classical and most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govyoutube.com This approach is highly versatile, allowing for the introduction of a wide range of substituents on the pyrazole ring by varying the structure of the starting materials. For the synthesis of aminopyrazoles, β-ketonitriles are frequently used as the 1,3-dicarbonyl equivalent. beilstein-journals.org

Another strategy involves the (3+2) cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkene or alkyne. nih.gov This method can provide access to highly substituted pyrazoles that may be difficult to prepare via condensation reactions. Multicomponent reactions, where three or more reactants are combined in a single step to form the pyrazole ring, offer an efficient and atom-economical alternative to traditional multi-step syntheses. beilstein-journals.org

Synthetic Strategy Key Reactants Advantages Disadvantages
Condensation 1,3-Dicarbonyl compound + Hydrazine Versatile, readily available starting materials Potential for regioisomer formation with unsymmetrical hydrazines
(3+2) Cycloaddition 1,3-Dipole + Alkene/Alkyne Access to complex substitution patterns Requires specialized starting materials
Multicomponent Reaction e.g., Aldehyde + Malononitrile + Hydrazine High efficiency, atom economy Optimization can be challenging

Regioselective Bromination and Amination Methods

The introduction of bromine and amino groups onto the pyrazole ring can be achieved at different stages of the synthesis. Regioselective bromination of a pre-formed aminopyrazole is a common strategy. The directing effects of the existing substituents on the pyrazole ring play a crucial role in determining the position of bromination. As mentioned earlier, electrophilic bromination of a 4-substituted pyrazole generally occurs at the 5-position.

Alternatively, an amino group can be introduced onto a pre-existing bromopyrazole. This can be accomplished through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govchemspider.com This palladium-catalyzed reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides. nih.gov Copper-catalyzed amination reactions have also been reported for the synthesis of aminopyrazoles from their corresponding bromo derivatives. nih.gov

Functionalization Method Reagents Key Features
Bromination Electrophilic Aromatic Substitution NBS, Br₂ Regioselectivity is directed by existing substituents
Amination Buchwald-Hartwig Cross-Coupling Bromopyrazole, Amine, Palladium catalyst, Ligand, Base Broad scope of amines, mild reaction conditions
Amination Copper-Catalyzed Coupling Bromopyrazole, Amine, Copper catalyst Alternative to palladium-catalyzed methods

Derivatization from Related Pyrazole Intermediates

The synthesis of this compound can also be envisioned through the derivatization of other functionalized pyrazole intermediates. For instance, a 3-nitro or 3-carboxy pyrazole could be synthesized and subsequently converted to the 3-amino group through reduction or a Curtius-type rearrangement, respectively. Halogenation at the 5-position could be performed either before or after the formation of the amino group, depending on the directing effects of the intermediate functional groups.

Another approach involves the Sandmeyer reaction, where a 3-aminopyrazole (B16455) is diazotized and then treated with a bromide source to introduce the bromine atom at the 3-position. acs.org However, this would lead to a different isomer than the target compound. The dehydroxyhalogenation of a 3-hydroxypyrazole (a pyrazolone) using reagents like phosphorus oxybromide is another established method for preparing bromopyrazoles. researchgate.net

Principles of Sustainable Synthesis Applied to this compound Production

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules. researchgate.netresearchgate.net The production of heterocyclic compounds, such as pyrazole derivatives, traditionally involves methods that may utilize hazardous solvents, high energy consumption, and generate significant waste. researchgate.netmdpi.com Therefore, applying the principles of sustainable synthesis to the production of this compound is a critical endeavor to enhance environmental and economic viability. This involves a multifaceted approach focusing on solvent selection, energy efficiency, catalysis, and reaction design to minimize environmental impact. researchgate.netthieme-connect.com

Modern synthetic strategies for pyrazoles are increasingly focused on eco-friendly and resource-efficient methodologies. rsc.org Key areas of innovation include the use of green solvents, the application of energy-efficient techniques like microwave and ultrasound irradiation, the development of benign and recyclable catalysts, and the design of one-pot multicomponent reactions that improve atom economy. researchgate.netrsc.orgnih.gov

Solvent Selection and Alternative Reaction Media

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. tandfonline.com Traditional pyrazole syntheses frequently employ volatile organic compounds (VOCs) such as ethanol, toluene, or acetone. tandfonline.com Sustainable approaches prioritize the use of greener alternatives that are less toxic, biodegradable, and derived from renewable resources.

Aqueous Media: Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netacs.org The synthesis of pyrazole derivatives, including pyrano[2,3-c]pyrazoles, has been successfully demonstrated in aqueous media, often leading to excellent yields and simplified product isolation. researchgate.netnih.gov

Deep Eutectic Solvents (DESs): DESs have emerged as highly effective and sustainable alternatives to traditional solvents. thieme-connect.comthieme-connect.com These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and can dissolve a wide range of reactants. thieme-connect.com Their use in pyrazole synthesis can lead to accelerated reaction rates and high selectivity under mild conditions. thieme-connect.comthieme-connect.com

Table 1: Comparison of Conventional vs. Green Solvents for Pyrazole Synthesis

Solvent Type Examples Advantages Disadvantages
Conventional Toluene, Dichloromethane, Acetonitrile High solubility for non-polar reactants Toxic, volatile, environmentally persistent tandfonline.com

| Green | Water, Ethanol, Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, often renewable researchgate.netthieme-connect.comthieme-connect.com | May have lower solubility for some reactants |

Energy-Efficient Synthesis Methods

Reducing energy consumption is another critical aspect of sustainable chemical production. Conventional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive. researchgate.netmdpi.com Alternative energy sources can dramatically reduce reaction times and energy usage.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in green chemistry for accelerating organic reactions. mdpi.comnih.gov It facilitates direct interaction with polar molecules, leading to rapid and uniform heating, which can shorten reaction times from hours to minutes and often increase product yields. rsc.orgnih.gov Solvent-free microwave-mediated methodologies have been successfully applied to the synthesis of various pyrazole derivatives. mdpi.comnih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation provides an alternative energy-efficient pathway. researchgate.netnih.gov Sonication can enhance reaction rates and yields, as demonstrated in the synthesis of pyrano[2,3-c]pyrazole derivatives where a 98% yield was achieved in 10 minutes, compared to 83% in 1 hour via conventional methods. rsc.orgnih.gov

Table 2: Energy Efficiency in Pyrazole Synthesis: Conventional vs. Alternative Methods

Method Typical Reaction Time Energy Consumption Key Advantages
Conventional Heating Hours to Days mdpi.comresearchgate.net High Widely accessible equipment
Microwave Irradiation Minutes rsc.orgnih.gov Low Rapid heating, increased yields, shorter times mdpi.com

| Ultrasound Irradiation | Minutes to < 1 Hour rsc.orgnih.gov | Low | Enhanced reaction rates, improved yields researchgate.net |

Catalysis and Atom Economy

The principles of green chemistry favor the use of catalysts over stoichiometric reagents to minimize waste. jetir.org Furthermore, designing reactions with high atom economy, where a maximum proportion of reactant atoms are incorporated into the final product, is essential.

Benign and Recyclable Catalysts: The development of non-toxic and reusable catalysts is a key research area. For instance, bio-organic catalysts like L-tyrosine have been used in the multicomponent synthesis of pyranopyrazoles. nih.gov Simple, inexpensive, and non-toxic catalysts like ammonium (B1175870) chloride have also been employed in Knorr pyrazole synthesis, using renewable solvents like ethanol. jetir.org Magnetic nano-catalysts offer the advantage of easy recovery and reuse, further enhancing the sustainability of the process. researchgate.net

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials react to form a product in a single step, incorporating most or all of the atoms of the reactants. nih.gov This approach improves atom and step economy, reduces waste from intermediate purification steps, and minimizes solvent and energy use, aligning perfectly with green chemistry principles. nih.govacs.org The synthesis of various pyrazole derivatives via MCRs is well-documented and could be adapted for the production of this compound. researchgate.netrsc.org

Use of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. wordpress.com While many chemical syntheses rely on petrochemicals, there is a growing interest in utilizing biomass-derived materials. wordpress.com For the synthesis of this compound, this could involve sourcing the foundational carbon-based starting materials from renewable plant-based resources. For example, intermediates could potentially be synthesized from bio-based chemicals like levulinic acid, which is derived from C5 and C6 sugars found in biomass. wordpress.com This strategy reduces dependence on fossil fuels and contributes to a more sustainable chemical lifecycle.

By integrating these principles—utilizing green solvents, energy-efficient technologies, advanced catalytic systems, and intelligently designed reactions—the synthesis of this compound can be significantly improved from an environmental and economic perspective.

Chemical Reactivity and Transformative Derivatization of 5 Bromo 4 Methyl 1h Pyrazol 3 Amine

Reactivity of the Bromo Substituent in 5-bromo-4-methyl-1H-pyrazol-3-amine

The bromine atom attached to the C5 position of the pyrazole (B372694) ring is a key site for synthetic modification. Its reactivity is modulated by the electronic properties of the heterocyclic ring and the other substituents. This allows for its displacement or participation in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNA) on a bromo-pyrazole is generally challenging due to the electron-rich nature of the pyrazole ring. However, the reaction can be facilitated if the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the presence of the electron-donating amino and methyl groups further deactivates the ring towards nucleophilic attack, making direct SNA reactions difficult under standard conditions. For a nucleophilic aromatic substitution to proceed, the reaction typically requires an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. ambeed.com While specific examples involving this compound are not extensively documented, related pyrazole systems demonstrate that such transformations often require harsh reaction conditions or specialized reagents to proceed efficiently.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the bromo substituent at the C5 position of the pyrazole serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. rsc.orgmdpi.com This reaction is highly effective for bromo-pyrazoles, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents. researchgate.net The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or potassium phosphate, in a solvent mixture such as dioxane/water. mdpi.comnih.gov The versatility of the Suzuki-Miyaura reaction allows for the synthesis of complex pyrazole derivatives from brominated precursors. rsc.org

Another significant cross-coupling reaction is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. This palladium-catalyzed reaction couples an amine with an aryl halide. mit.edu For bromo-pyrazoles, this method enables the introduction of various primary and secondary amines at the position of the bromine atom. nih.gov The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction, especially with sterically hindered amines or complex heterocyclic substrates. nih.govnih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromo-Pyrazoles

Reaction TypeBromo-Pyrazole SubstrateCoupling PartnerCatalyst/LigandBaseProduct TypeReference
Suzuki-Miyaura3-bromo pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃3-Aryl-pyrazolo-pyrimidine nih.gov
Suzuki-Miyaura4-bromo-1H-pyrazole-5-carboxylatephenylboronic acidNot SpecifiedNot Specified4-Phenyl-pyrazole researchgate.net
Buchwald-Hartwig4-bromo-1H-1-tritylpyrazolemorpholinePd(dba)₂/tBuDavePhosNaOtBu4-Morpholinyl-pyrazole nih.gov
Buchwald-Hartwig3-bromo-1H-pyrazolo[3,4-d]pyrimidine3-methylmorpholineRuPhosKHMDS3-(3-methylmorpholino)-pyrazolo-pyrimidine nih.gov

Reactions Involving the Amino Group at Position 3

The primary amino group at the C3 position is a potent nucleophile and a key site for derivatization. Its reactivity allows for the straightforward introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of pyrazole-based compounds.

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents, to form stable amide derivatives. researchgate.netnih.gov These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, direct amidation with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding N-(5-bromo-4-methyl-1H-pyrazol-3-yl)benzamide. researchgate.net Alternatively, coupling with a carboxylic acid can be achieved using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov These pyrazole amides are themselves valuable scaffolds that can undergo further functionalization, for example, via Suzuki coupling at the bromo position. researchgate.netnih.gov

Table 2: Representative Amidation and Acylation Reactions

AminopyrazoleAcylating Agent/MethodProductReference
5-methyl-1H-pyrazol-3-amine4-bromobenzoyl chloride / TiCl₄, Pyridine4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide researchgate.net
5-methyl-1H-pyrazol-3-amine5-bromothiophene-2-carboxylic acid / DCC, DMAP5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide nih.gov
Various aminopyrazoles3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidPyrazole-4-carboxamides science.gov

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines. nih.gov In this protocol, the primary amino group of this compound reacts with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. organic-chemistry.org This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate. The methodology allows for the introduction of a wide range of alkyl and aryl substituents onto the amino group, making it a valuable tool for creating libraries of N-substituted aminopyrazole derivatives without the need for protecting groups. nih.govorganic-chemistry.org

The primary amino group at position 3 can condense with aldehydes and ketones to form Schiff bases (or imines). ekb.eg This reaction is typically carried out by refluxing the aminopyrazole and the carbonyl compound in a suitable solvent, often with catalytic amounts of acid. ekb.eg The resulting Schiff bases contain an azomethine (-C=N-) group and are versatile intermediates in organic synthesis. researchgate.net Pyrazole-based Schiff bases have been synthesized by reacting pyrazole carbaldehydes with various aromatic amines. ekb.egresearchgate.net Conversely, this compound can react with a variety of aldehydes and ketones to generate a diverse range of Schiff base derivatives, where the pyrazole moiety is connected through the nitrogen of the original amino group.

Table 3: Formation of Pyrazole-Based Schiff Bases

Amine ComponentCarbonyl ComponentReaction ConditionsProduct TypeReference
Aromatic primary amines1,3-diphenyl-1H-pyrazole-4-carbaldehydeConventional heating(E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)anilines researchgate.net
Aromatic amines (e.g., p-methyl aniline)Pyrazole aldehydeCondensation reactionPyrazole-based Schiff bases ekb.eg
5-amino-1-aryl-pyrazole1-aryl-5-chloro-1H-pyrazole-4-carbaldehydeReflux in ethanol (B145695)Double-pyrazole Schiff bases ekb.eg

Electrophilic Substitution at the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic attack, with the preferred site of substitution being the C-4 position due to the formation of a more stable cationic intermediate. scribd.comrrbdavc.org However, in the case of this compound, this position is already occupied by a methyl group, rendering it unavailable for further substitution.

The directing effects of the existing substituents must, therefore, be considered for the remaining C-5 position. The substituents on the ring have competing electronic effects:

3-Amino Group: This is a strongly activating group that directs incoming electrophiles to the ortho and para positions. In the pyrazole ring, the C-4 position is para and the C-5 position is ortho to the amino group.

4-Methyl Group: This is an activating alkyl group, also directing to the ortho and para positions (C-3 and C-5).

5-Bromo Group: Halogens are deactivating yet ortho, para-directing.

Considering these effects, both the powerful activating amino group and the methyl group would direct an incoming electrophile to the C-5 position. However, this position is already substituted with a bromine atom. Electrophilic attack at the C-3 or C-5 positions of the pyrazole ring is generally less favorable as it proceeds through a highly unstable positively charged azomethine intermediate. rrbdavc.org Given that the most activated positions (C-4 and C-5) are already substituted, the pyrazole ring of this compound is considered to be relatively deactivated towards further electrophilic substitution under standard conditions. Reactions such as nitration or further halogenation would likely require harsh conditions and may result in complex product mixtures or decomposition of the starting material.

Oxidative and Reductive Transformations

The functional groups of this compound allow for distinct oxidative and reductive transformations.

Oxidative Transformations: The primary site for oxidation is the 3-amino group. A notable oxidative reaction for aminopyrazoles is the oxidative N-N coupling to form azopyrazoles. This transformation can be achieved using various oxidizing agents. While specific studies on this compound are not prevalent, the general reactivity of aminopyrazoles suggests that it would undergo dimerization to form the corresponding azo compound under suitable oxidative conditions.

Reductive Transformations: The bromo substituent at the C-5 position is susceptible to reductive dehalogenation. A common and effective method for the reduction of aryl bromides is catalytic hydrogenation. researchwithrutgers.comorganic-chemistry.org This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This reaction is generally selective, and bromides can be reduced in the presence of other functional groups. researchwithrutgers.comorganic-chemistry.org Applying this to the target molecule would yield 4-methyl-1H-pyrazol-3-amine. The choice of catalyst and reaction conditions can be tuned to achieve high yields.

TransformationReagent/CatalystProduct
Reductive DebrominationH₂, Pd/C4-methyl-1H-pyrazol-3-amine

Exploration of Stereoselective Synthetic Pathways for Chiral Derivatives

The synthesis of chiral derivatives from the achiral this compound necessitates the introduction of a stereocenter. The 3-amino group serves as a convenient handle for this purpose through the formation of diastereomers.

A well-established method for the analysis and separation of enantiomers of amines is through the use of chiral derivatizing agents (CDAs). wikipedia.org These are enantiomerically pure reagents that react with the amine to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC or column chromatography.

For this compound, the amino group can be acylated with a chiral carboxylic acid or its derivative, such as Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. This reaction would convert the racemic amine into a mixture of two diastereomeric amides.

Once separated, the chiral auxiliary (the derivatizing agent) can be cleaved to yield the individual enantiomers of a new chiral pyrazole derivative, although this step can sometimes be challenging. This strategy provides a clear pathway to access optically active compounds starting from the parent aminopyrazole.

Chiral Derivatizing Agent (Example)Intermediate ProductPotential Final Product (after separation and cleavage)
(R)-Mosher's acid chlorideDiastereomeric amidesEnantiomerically enriched chiral pyrazole derivatives
Chiral isocyanateDiastereomeric ureasEnantiomerically enriched chiral pyrazole derivatives

This approach allows for the systematic exploration of chiral space around the pyrazole core, starting from the readily available this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 4 Methyl 1h Pyrazol 3 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-bromo-4-methyl-1H-pyrazol-3-amine and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques is employed for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy is fundamental in determining the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the methyl group protons, the amine protons, and the pyrazole (B372694) ring proton. The chemical shift (δ) of the methyl protons (CH₃) typically appears in the upfield region of the spectrum. The amine (NH₂) protons often present as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The proton attached to the pyrazole ring will have a specific chemical shift influenced by the electronic effects of the bromine atom and the amine group.

For instance, in a related compound, 4-bromo-1-methyl-1H-pyrazol-3-amine, the methyl group protons show a singlet at approximately 3.2 ppm. In derivatives, the substitution pattern significantly affects the ¹H NMR spectrum. For example, the absence of the NH₂ proton signal would confirm substitution at the 3-position amine group.

Interactive Data Table: Representative ¹H NMR Data for Pyrazole Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide Not Specified CH₃ Not Specified Not Specified
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine CDCl₃ tBu 1.28 s
NH 3.34 br s
NCH₃ 3.57 s
OCH₃ 3.81 s
NCH₂ 4.16 d
H-4 5.41 s
5-(2-Bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole CDCl₃ CH₃ (thiazole) 2.45 s
SCH₃ 2.58 s
H-4 (pyrazole) 6.41 s

Note: 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet. Data is illustrative and may vary based on specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbon atom attached to the bromine (C-Br) is expected to appear at a specific chemical shift, influenced by the halogen's electronegativity. The methyl carbon (CH₃) will resonate at a characteristic upfield position. The carbons of the pyrazole ring will have distinct signals, with their positions influenced by the nitrogen atoms and the substituents. For instance, carbons in pyrazole rings substituted with electron-withdrawing groups, such as a bromine atom, tend to appear downfield (δ ~135–160 ppm).

Interactive Data Table: Representative ¹³C NMR Data for Pyrazole Derivatives

Compound Solvent Carbon Chemical Shift (δ, ppm)
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine CDCl₃ CH₃ (tBu) 30.6
Cq (tBu) 32.3
NCH₃ 34.2
NCH₂ 50.1
OCH₃ 55.4
C-4 85.2
C-5 148.1
C-3 160.7
1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile DMSO-d₆ CH₃N 35.44
C-4 79.16
C-5 114.80
C-3 142.23
C=N 160.46

Note: Data is illustrative and specific chemical shifts can vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR techniques are indispensable for the definitive structural confirmation of complex molecules like this compound and its derivatives. ipb.pt

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular skeleton and confirming the substitution pattern on the pyrazole ring. For instance, an HMBC spectrum could show a correlation between the methyl protons and the C-4 carbon of the pyrazole ring, confirming their relative positions. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. A NOESY experiment on a derivative of this compound could, for example, show a spatial correlation between the N-methyl protons and a phenyl group, confirming a specific regioisomer. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.orgacs.org For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of pyrazole derivatives under electron impact is influenced by the substituents on the ring. rsc.org The initial cleavage of the nitrogen-nitrogen bond is a common fragmentation pathway, although this can be suppressed by N-substitution. rsc.org The fragmentation pattern provides a fingerprint that can help to distinguish between isomers and confirm the proposed structure. For example, the loss of a methyl radical (•CH₃) or the elimination of HCN are common fragmentation pathways observed in pyrazole derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

Key expected vibrational frequencies include:

N-H stretching : The amine group (NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The N-H stretching of the pyrazole ring may also appear in this region.

C-H stretching : The methyl group (CH₃) will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching : The pyrazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1400 and 1650 cm⁻¹. jst.go.jp

N-H bending : The bending vibration of the amine group usually appears around 1600 cm⁻¹.

C-Br stretching : The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

The synthesis of pyrazole amide derivatives, for instance, can be monitored by the appearance of a strong carbonyl (C=O) stretching band around 1670 cm⁻¹. jst.go.jp

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for assessing the purity of this compound and for its quantitative analysis. bldpharm.comacs.org These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of pyrazoline derivatives. ijcpa.in In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution. ijcpa.in

The purity of a sample of this compound can be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A well-developed HPLC or UPLC method can also be used to quantify the amount of the compound in a sample by comparing its peak area to a calibration curve generated from standards of known concentration. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. ijcpa.in UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, allowing for faster and more efficient analyses.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the absolute stereochemistry and solid-state conformation of molecules. For this compound and its derivatives, X-ray crystallography offers unparalleled insight into their molecular architecture, which is fundamental to understanding their chemical reactivity and potential biological interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its crystallographic parameters. For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveals key details about the geometry of the pyrazole ring and the influence of a bromo-substituent. researchgate.net

Table 1: Crystallographic Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net

ParameterValue
Chemical FormulaC₁₀H₉BrN₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.9070(3)
b (Å)9.2731(7)
c (Å)17.5641(14)
Volume (ų)962.09(12)
Z4

Data obtained from a study on 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a structurally related compound. researchgate.net

In the solid state, pyrazole derivatives can form various supramolecular assemblies, including dimers, trimers, tetramers, and catemeric chains, primarily through N-H···N hydrogen bonds. mdpi.commdpi.com The specific motif adopted is influenced by the nature and position of the substituents on the pyrazole ring. For this compound, the presence of the 3-amino group is expected to introduce additional N-H···N or N-H···Br hydrogen bonding possibilities, further influencing the crystal packing.

The determination of absolute stereochemistry is particularly crucial for chiral derivatives of this compound. X-ray crystallography of a single crystal of an enantiomerically pure compound allows for the direct determination of its absolute configuration. nih.gov This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms, particularly heavier atoms like bromine, is used to distinguish between a molecule and its non-superimposable mirror image.

Table 2: Selected Bond Lengths and Angles for a Related Pyrazole Derivative

Bond/AngleLength (Å) / Angle (°)
C-Br~1.90
C-N (ring)~1.34 - 1.38
N-N (ring)~1.35
C-C (ring)~1.38 - 1.42
C-N-N (ring)~104 - 112
N-N-C (ring)~104 - 112
N-C-C (ring)~104 - 110

Note: These are typical bond lengths and angles observed in pyrazole derivatives and are provided for illustrative purposes. Actual values for this compound may vary.

Biological Activity and Mechanistic Studies of 5 Bromo 4 Methyl 1h Pyrazol 3 Amine and Its Synthesized Derivatives

Exploration of 5-bromo-4-methyl-1H-pyrazol-3-amine as a Scaffold for Pharmaceutically Active Compounds

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. researchgate.netnih.govglobalresearchonline.net The compound this compound serves as a crucial starting material or "scaffold" for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. Its structural features, including the bromine atom and the amine group, provide reactive sites for chemical modifications, allowing for the construction of extensive libraries of pyrazole derivatives. researchgate.netgoogle.com These modifications are instrumental in fine-tuning the biological activity of the resulting compounds.

The structural adaptability of the pyrazole core allows for the development of compounds that can target a wide range of biological pathways. researchgate.netnih.govfrontiersin.org For instance, derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov The ability to introduce various substituents onto the pyrazole ring enables the optimization of a compound's properties, such as its binding affinity to specific enzymes or receptors, its solubility, and its metabolic stability. frontiersin.org This targeted approach to drug design, often guided by computational modeling, has led to the identification of pyrazole-based compounds with high potency and selectivity for their intended biological targets. nih.govnih.gov

A notable example is the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides from 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, which itself is derived from 5-methyl-1H-pyrazol-3-amine. researchgate.netresearchgate.net This highlights the role of the core pyrazole structure in creating new therapeutic agents. The process often involves direct amidation and subsequent cross-coupling reactions to introduce diverse aryl groups, leading to compounds with significant antibacterial activity. researchgate.netresearchgate.net

Investigations into Potential Enzyme Inhibitory Activities

Studies on Phosphatidylinositol-3-kinase (PI3K) Inhibition

Phosphatidylinositol-3-kinases (PI3Ks) are a family of enzymes that play a critical role in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. google.com Dysregulation of the PI3K signaling pathway is frequently observed in human cancers, making these enzymes attractive targets for the development of anticancer therapies. mdpi.comnih.gov The compound 5-bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate in the synthesis of PI3K inhibitors. google.com

Research has focused on designing and synthesizing novel pyrazole derivatives that can selectively inhibit different isoforms of PI3K. For example, pyrido[3,2-d]pyrimidine (B1256433) scaffold-based compounds have been developed that show inhibitory activity against both ERK2 and PI3Kα. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the structural features required for potent and selective PI3K inhibition. These studies have led to the discovery of compounds like CH5132799, a potent class I PI3K inhibitor with strong activity against the PI3Kα isoform. researchgate.net Further research has resulted in the discovery of highly selective PI3Kγ inhibitors, which could be beneficial in treating inflammatory conditions like rheumatoid arthritis and asthma. nih.govacs.org

Table 1: Examples of Pyrazole Derivatives as PI3K Inhibitors

Compound/DerivativeTargetKey Findings
Pyrido[3,2-d]pyrimidine derivativesERK2 and PI3KαExhibited good inhibitory activities on both kinases. nih.gov
CH5132799Class I PI3K, especially PI3KαShowed potent antiproliferative activity in tumor cell lines with PI3K pathway activation. researchgate.net
5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-onePI3KγDisplayed over 600-fold selectivity for PI3Kγ over other class I isoforms. acs.org

Research on Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is another important target for the development of new therapeutic agents, particularly fungicides. mdpi.comclockss.org SDHIs disrupt the fungal respiratory process, leading to cell death. Pyrazole amides have emerged as a significant class of SDHIs. clockss.org

Researchers have designed and synthesized novel pyrazole amides based on the structures of existing commercial fungicides. mdpi.comclockss.org For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to have broad-spectrum antifungal activity. mdpi.com One particular compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid (B143098). mdpi.com Molecular docking studies suggest that these compounds bind to the active site of SDH, with interactions such as hydrogen bonding playing a key role in their inhibitory mechanism. mdpi.comacs.org

Table 2: Examples of Pyrazole Derivatives as SDH Inhibitors

Compound/DerivativeTarget FungiKey Findings
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideColletotrichum orbiculare, Rhizoctonia solani, Phytophthora infestans, Fusarium moniliforme, Botryosphaeria berengerianaExhibited higher antifungal activity than boscalid. mdpi.com
Pyrazol-5-yl-benzamide derivative (5IIc)Sclerotinia sclerotiorum, Valsa maliShowed excellent in vitro activity, close to that of commercial fungicides Fluxapyroxad and Boscalid against S. sclerotiorum. acs.org
N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Vk)Various fungiExhibited higher antifungal activity than boscalid against two tested fungi. clockss.org

Assessment of Antimicrobial Properties of Pyrazole Derivatives

The rise of antimicrobial resistance is a major global health concern, necessitating the development of new and effective antimicrobial agents. digitellinc.comnih.gov Pyrazole derivatives have shown significant promise in this area, with studies demonstrating their efficacy against a wide range of bacteria and fungi. nih.govnih.govresearchgate.netnih.gov

Antibacterial Efficacy, including against Multidrug-Resistant Strains (e.g., NDM-1 positive bacteria)

Derivatives of this compound have been investigated for their antibacterial properties, particularly against multidrug-resistant (MDR) bacteria. nih.govresearchgate.net A significant area of research has been the development of compounds effective against bacteria producing New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. researchgate.netresearchgate.netnih.gov

Studies have shown that pyrazole-amide derivatives can exhibit potent antibacterial activity against NDM-1-positive strains of Acinetobacter baumannii and Klebsiella pneumoniae. nih.govresearchgate.net For example, 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, synthesized from a 5-bromo-N-alkylthiophene-2-sulfonamide intermediate, have demonstrated significant activity against clinically isolated NDM-1-producing Klebsiella pneumoniae. researchgate.netnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these compounds were found to be very low, indicating high potency. nih.gov Furthermore, some pyrazole derivatives have shown synergistic effects when combined with existing antibiotics, suggesting they could be used to overcome resistance mechanisms. digitellinc.com

Table 3: Antibacterial Activity of Pyrazole Derivatives

Compound/DerivativeTarget BacteriaKey Findings
Pyrazole-amide derivativesNDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniaeDemonstrated significant antibacterial activity. researchgate.net
5-bromo-N-alkylthiophene-2-sulfonamides and their derivativesNDM-1-producing Klebsiella pneumoniae ST147One compound showed a low MIC of 0.39 μg/mL and MBC of 0.78 μg/mL. nih.gov
Imidazothiadiazole-containing pyrazole derivativesMultidrug-resistant strainsCompounds 21c and 23h showed strong antibacterial activity with an MIC of 0.25 µg/mL. nih.govresearchgate.nettandfonline.com
Isatin-pyrazole hydrazone conjugatesK. pneumoniae, S. aureusCompounds PS9 and PS11 showed potent antimicrobial activity with ≥94% growth inhibition. nih.gov

Antifungal Activity

In addition to their antibacterial properties, pyrazole derivatives have also demonstrated significant antifungal activity. nih.govnih.gov The structural diversity of pyrazoles allows for the development of compounds that can target various fungal pathogens. nih.gov

Research has explored the synthesis of novel pyrazole derivatives and their evaluation against a range of fungi. mdpi.comnih.gov For instance, new pyrazole derivatives have been synthesized and tested against pathogenic fungi such as Aspergillus niger and Aspergillus flavus, showing promising results. nih.gov As mentioned in section 6.2.2, pyrazole amides that inhibit succinate dehydrogenase are a particularly important class of fungicides. mdpi.comclockss.org These findings underscore the potential of this compound as a scaffold for developing new and effective antifungal agents.

Preclinical Studies on Anticancer Activity

The pyrazole scaffold is a cornerstone in medicinal chemistry, with many of its derivatives demonstrating significant pharmacological activities, including anticancer effects. nih.govmdpi.com While direct preclinical data on this compound is limited, extensive research has been conducted on its derivatives, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are synthesized from aminopyrazole precursors. These derivatives have shown considerable potential as cytotoxic agents across a variety of human cancer cell lines. researchgate.net

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated potent growth-inhibitory activity. rsc.org For instance, certain novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netgoogle.comresearchgate.nettriazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with moderate activity against hepatocellular carcinoma (HepG-2). rsc.org In a broad screening against 60 different human cancer cell lines by the National Cancer Institute (NCI), pyrazolo[3,4-d]pyrimidine derivatives bearing a piperazine (B1678402) acetamide (B32628) linkage exhibited remarkable anticancer activity. rsc.org Specifically, analogs with 4-bromo and 4-chloro substitutions showed a broad spectrum of inhibition against non-small cell lung cancer, melanoma, and renal cancer cell lines. rsc.org Further studies on other pyrazolone (B3327878) derivatives have confirmed activity against prostate cancer (PC-3) and hepatocellular carcinoma (HepG-2) cell lines. rjpbcs.com

The following table summarizes the anticancer activity of selected pyrazolopyrimidine derivatives.

Compound ClassCancer Cell LineActivity MeasurementResultReference
Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)IC₅₀6 - 99 nM rsc.org
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)IC₅₀45 - 97 nM rsc.org
Pyrazolo[3,4-d]pyrimidineHepG-2 (Liver)IC₅₀48 - 90 nM rsc.org
4-Br Pyrazolopyrimidine (XIIb)ACHN (Renal)Growth Inhibition %188.11% rsc.org
4-Cl Pyrazolopyrimidine (XIIc)MALME-3M (Melanoma)Growth Inhibition %156.24% rsc.org
4-Br Pyrazolopyrimidine (XIIb)MOLT-4 (Leukemia)Growth Inhibition %85.02% rsc.org
4-Cl Pyrazolopyrimidine (XIIc)NCI-H522 (Lung)Growth Inhibition %183.09% rsc.org

Analysis of Calcium Release-Activated Calcium Channel (CRAC) Inhibition

Structural modification of aminopyrazole compounds, such as 5-bromo-1-methyl-1H-pyrazol-3-amine, can produce potent inhibitors of the Calcium Release-Activated Calcium (CRAC) channel. google.com The CRAC channel is a key regulator of intracellular calcium signaling, and its inhibition is a potential therapeutic strategy for a range of conditions, including rheumatoid arthritis, asthma, and other inflammatory diseases. google.com The mechanism involves regulating the release of calcium and subsequently inhibiting the production of interleukin-2 (B1167480) (IL-2), a cytokine involved in the inflammatory response. google.com

Structure-Activity Relationship (SAR) Studies to Optimize Biological Efficacy

The biological efficacy of compounds derived from this compound is highly dependent on their chemical structure. ontosight.ai Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that enhance their therapeutic effects. ontosight.ainih.gov

The pyrazole nucleus itself is a privileged scaffold, meaning it is a common structural feature in many biologically active compounds. nih.govmdpi.com The specific substituents on this ring play a critical role in determining the compound's activity.

The Bromo Substituent : The presence of a bromine atom on the pyrazole ring is often associated with enhanced biological activity. nih.gov For example, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives revealed that a bromo substituent was essential for significant antitumor activity against liver cancer cells. researchgate.net Similarly, 4-bromo substituted pyrazolopyrimidine derivatives displayed broad and potent anticancer effects in the NCI-60 cell line screen. rsc.org This highlights the importance of the halogen atom in molecular interactions with biological targets.

The Amino Group : The 3-amine group is a critical functional handle for synthesis. Derivatization at this position, for instance, by forming amides or by using it to construct fused ring systems like pyrazolo[3,4-d]pyrimidines, has led to some of the most potent anticancer agents in this class. researchgate.netrsc.orgresearchgate.net

Fused Ring Systems : Condensing the pyrazole ring with a pyrimidine (B1678525) ring to form a pyrazolopyrimidine scaffold is a highly effective strategy for creating potent kinase inhibitors. rsc.org This fused bicycle is a bioisostere of the natural purine (B94841) ring system (like adenine) and can effectively compete with ATP for binding in the kinase domain of enzymes. rsc.org

Other Substitutions : Further modifications to the derivative structures also have a significant impact. In a series of pyrazolo[3,4-d]pyrimidine derivatives, the nature of the aromatic moiety attached to a piperazine linker was shown to be a key determinant of anticancer activity. rsc.org

Structural FeatureImpact on Biological EfficacyReference
Pyrazole CoreFoundational scaffold for diverse biological activities. nih.govmdpi.com
Bromo GroupOften essential for potent anticancer activity. rsc.orgresearchgate.net
3-Amine GroupKey position for derivatization to create active compounds. rsc.orgresearchgate.net
Pyrazolopyrimidine FusionCreates a purine bioisostere, leading to potent kinase inhibition. rsc.org

Mechanistic Elucidation of Observed Biological Effects

The anticancer effects of this compound derivatives are mediated through several distinct molecular mechanisms.

A primary mechanism is the inhibition of protein kinases , which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. The pyrazolopyrimidine scaffold, as a purine bioisostere, is particularly effective at this. rsc.org Specific kinases targeted by these derivatives include:

Cyclin-Dependent Kinases (CDKs) : Derivatives have been shown to be potent inhibitors of CDK1 and CDK2. researchgate.netrsc.org Since CDKs are essential for cell cycle progression, their inhibition leads to cell cycle arrest and prevents cancer cell proliferation.

FMS-like Tyrosine Kinase 3 (FLT3) : Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. rsc.org

Phosphatidylinositol-3-Kinase (PI3K) : The parent compound is a key intermediate in the synthesis of PI3K inhibitors, indicating a potential mechanism of action through the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival. google.com

Another identified mechanism is the inhibition of inflammatory enzymes that are also implicated in cancer progression. Derivatives have been shown to inhibit Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which can promote tumor growth and angiogenesis. researchgate.netcu.edu.eg

Finally, as discussed previously, derivatives can act as CRAC channel inhibitors , modulating intracellular calcium levels. google.com Dysregulation of calcium signaling is an emerging hallmark of cancer, affecting processes like proliferation and apoptosis. By controlling calcium influx, these compounds may exert anticancer effects through a mechanism distinct from direct kinase inhibition.

Future Directions and Emerging Research Avenues for 5 Bromo 4 Methyl 1h Pyrazol 3 Amine

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

While existing methods provide access to 5-bromo-4-methyl-1H-pyrazol-3-amine, the development of more efficient and selective synthetic strategies remains a priority. Current routes can sometimes involve harsh conditions or the use of hazardous reagents. google.com Future research will likely focus on the development of greener, more atom-economical syntheses.

Key areas of development include:

Catalytic C-H Bromination: Direct and selective bromination of the C5 position of a 4-methyl-1H-pyrazol-3-amine precursor using advanced catalytic systems could offer a more direct and efficient route, minimizing protecting group strategies.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.

Enzymatic Synthesis: Biocatalytic approaches could offer unparalleled selectivity and milder reaction conditions, contributing to more sustainable manufacturing processes.

A comparative analysis of existing and novel synthetic routes is crucial for identifying the most viable options for large-scale production.

Synthetic Approach Potential Advantages Challenges to Address
Improved Traditional Synthesis Well-understood reaction mechanisms.Use of hazardous reagents, potential for side products.
Catalytic C-H Bromination High atom economy, reduced waste.Catalyst cost and stability, achieving high regioselectivity.
Flow Chemistry Enhanced safety, precise process control.Initial setup cost, potential for clogging.
Enzymatic Synthesis High selectivity, mild reaction conditions.Enzyme stability and cost, substrate scope limitations.

Design and Synthesis of Advanced Derivatives for Targeted Biological Applications

The true potential of this compound lies in its role as a versatile building block for the synthesis of a wide array of biologically active derivatives. The bromine atom at the C5 position serves as a convenient handle for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the systematic exploration of the chemical space around the pyrazole (B372694) core to optimize interactions with biological targets.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be essential to understand how different substituents at various positions of the pyrazole ring influence biological activity. researchgate.netmdpi.com This knowledge will guide the rational design of more potent and selective compounds.

Targeted Drug Delivery: Conjugating derivatives of this compound to targeting moieties, such as antibodies or peptides, could enable the specific delivery of therapeutic agents to diseased cells, minimizing off-target effects.

Multi-target Ligands: The design of single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The pyrazole scaffold is well-suited for the development of such multi-target ligands. nih.gov

The following table highlights some of the biological activities reported for derivatives of substituted pyrazoles, providing a basis for future design strategies.

Derivative Class Reported Biological Activity Potential Therapeutic Area
Pyrazole-amidesAntibacterial researchgate.netInfectious Diseases
Pyrazole-sulfonamidesAnticancer researchgate.netOncology
Phenyl-substituted pyrazolesAnti-inflammatory nih.govInflammatory Diseases
Pyrazolo[3,4-b]pyridinesKinase Inhibition Cancer, Inflammatory Disorders

Exploration of this compound in Materials Science and Supramolecular Chemistry

Beyond its applications in life sciences, the unique electronic and structural features of the pyrazole ring suggest that this compound and its derivatives could find applications in materials science. The presence of nitrogen atoms and the potential for hydrogen bonding make it an interesting candidate for the construction of supramolecular assemblies with novel properties. nih.govresearchgate.net

Emerging research directions include:

Non-Linear Optical (NLO) Materials: Pyrazole derivatives have shown promise as NLO materials, which have applications in optical communications and data storage. nih.gov The introduction of electron-donating and -accepting groups onto the pyrazole scaffold of this compound could lead to materials with enhanced NLO properties. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The development of novel organic materials for OLEDs is a rapidly growing field. The tunable electronic properties of pyrazole derivatives make them attractive candidates for use as emitters or host materials in OLED devices.

Supramolecular Gels and Polymers: The self-assembly of pyrazole derivatives through hydrogen bonding and other non-covalent interactions can lead to the formation of supramolecular gels and polymers with potential applications in drug delivery, tissue engineering, and sensing. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. researchgate.net These powerful computational tools can be leveraged to accelerate the design and development of novel compounds based on the this compound scaffold.

Future applications of AI and ML in this context include:

De Novo Design: Generative AI models can be trained on vast datasets of known molecules to design novel derivatives of this compound with desired properties, such as high binding affinity for a specific biological target or optimal electronic properties for a materials science application. nih.govchemrxiv.org

Predictive Modeling: ML models can be developed to predict the physicochemical properties, biological activity, and toxicity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing. acs.org

Reaction Prediction and Synthesis Planning: AI tools can assist in the planning of synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions, thereby streamlining the synthetic process. acs.org

Synergistic Approaches Combining Experimental and Computational Methodologies

The most significant advances in the exploration of this compound will likely come from the close integration of experimental and computational approaches. nih.gov This synergistic relationship allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.

Key aspects of this integrated approach include:

Computational Screening and Experimental Validation: Large virtual libraries of derivatives can be screened using computational methods, with the most promising candidates being synthesized and tested experimentally. tandfonline.com

Mechanistic Studies: A combination of experimental techniques (e.g., X-ray crystallography, NMR spectroscopy) and computational methods (e.g., Density Functional Theory - DFT) can provide a detailed understanding of the structure, reactivity, and mechanism of action of this compound and its derivatives. researchgate.netnih.gov

Iterative Design Cycles: The data generated from both experimental and computational studies can be used to iteratively refine the design of new compounds with improved properties, leading to a more efficient and targeted discovery process.

By pursuing these future directions, the scientific community can continue to build upon the promising foundation of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-4-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of a pyrazole precursor followed by amination. For example, bromination at the 5-position of a methyl-substituted pyrazole can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent amination at the 3-position may involve nucleophilic substitution or catalytic amination. Optimization focuses on temperature control (e.g., 0–25°C for bromination), solvent selection (e.g., DMF or THF), and stoichiometric ratios to maximize yield (>70%) and purity (>95%). Parallel monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl at C4, bromine at C5) and tautomeric forms.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 190.98 for C4_4H6_6BrN3_3).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Hydrogen-bonding networks are analyzed using graph-set notation (e.g., Etter’s rules) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

Q. What strategies address contradictions in reported substitution reactivity of the bromine atom?

Discrepancies in bromine substitution (e.g., nucleophilic vs. radical pathways) can arise from solvent polarity or catalyst choice. Methodological approaches include:

  • Kinetic Studies : Varying reaction temperatures and monitoring intermediates via LC-MS.
  • Computational Modeling : DFT calculations to compare activation energies for competing pathways.
  • Isotopic Labeling : Tracking bromide release via ion chromatography .

Q. How can hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal lattices?

Graph-set analysis (e.g., R_2$$^2&#36;(8) motifs) identifies recurring hydrogen-bonding motifs. SHELXPRO visualizes intermolecular interactions, such as NH&#36;\cdotsBr or NH\cdotsπ bonds, which stabilize specific packing arrangements. These patterns impact physicochemical properties like solubility and melting point .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., kinases).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with immobilized protein targets.
  • Comparative SAR : Synthesize analogs (e.g., 5-chloro or 5-iodo derivatives) to assess halogen-dependent bioactivity .

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